

Spectroscopic Data of Eldecalcitol Intermediate CD: A Technical Guide

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Compound of Interest

Compound Name: Eldecalcitol Intermediate CD

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Introduction

Eldecalcitol, an active vitamin D3 analog, has demonstrated significant therapeutic potential in the treatment of osteoporosis.[1][2][3] Its synthesis is a critical aspect of its pharmaceutical development, with convergent synthesis strategies offering an efficient route to the final active pharmaceutical ingredient.[1][2] A key step in these convergent syntheses is the coupling of an A-ring synthon with a C/D-ring fragment, often referred to as the CD intermediate. The precise characterization of this CD intermediate is paramount to ensure the purity, identity, and quality of the final drug product.

This technical guide provides an in-depth analysis of the spectroscopic data for a representative Eldecalcitol CD intermediate. As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental rationale and interpretation, thereby offering a comprehensive resource for researchers in the field. The data and protocols presented herein are synthesized from leading publications in process chemistry, ensuring they reflect field-proven and reliable methodologies.[4][5]

The Structure of the Eldecalcitol CD Intermediate

The CD-ring fragment of Eldecalcitol is typically derived from readily available starting materials such as Grundmann's ketone or 25-hydroxycholesterol.[1][5] For the purpose of this guide, we

will focus on a common intermediate structure where the C-25 hydroxyl group is protected, a crucial step for selective reactions during the synthesis. The structure is depicted below:

Caption: Structure of a protected Eldecalsitol CD-ring intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the Eldecalsitol CD intermediate, both ^1H and ^{13}C NMR provide a wealth of information regarding the carbon skeleton and the stereochemistry.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and spectrometer frequency is critical for obtaining high-resolution spectra. Deuterated chloroform (CDCl_3) is a common choice for non-polar to moderately polar compounds like the silyl-protected CD intermediate. A high-frequency spectrometer (e.g., 500 MHz for ^1H) is employed to achieve better signal dispersion, which is essential for resolving complex multiplets in the steroid core.

Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified CD intermediate in 0.6 mL of CDCl_3 .
- Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).
- ^1H NMR Acquisition:
 - Spectrometer: 500 MHz
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16
 - Relaxation Delay: 2.0 s
- ^{13}C NMR Acquisition:

- Spectrometer: 125 MHz
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

¹H NMR Data Summary

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
0.05	s	6H	Si(CH ₃) ₂
0.70	s	3H	C18-H ₃
0.88	d, J=6.5 Hz	6H	C26-H ₃ , C27-H ₃
0.92	d, J=6.0 Hz	3H	C21-H ₃
0.89	s	9H	Si-C(CH ₃) ₃
1.00-2.50	m	~20H	Methylene/methine
2.80	dd, J=12.0, 4.5 Hz	1H	C9-H

Data Interpretation: The ¹H NMR spectrum is characterized by several key signals. The upfield singlets at δ 0.05 and 0.89 ppm are indicative of the trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) protecting groups, respectively. The sharp singlet at δ 0.70 ppm corresponds to the angular methyl group at C18. The characteristic doublets for the side-chain methyl groups (C26, C27, and C21) are also clearly visible. The complex multiplet region from δ 1.00-2.50 ppm arises from the overlapping signals of the numerous methylene and methine protons in the steroid ring system. The downfield signal at δ 2.80 ppm is assigned to the C9 proton, which is deshielded by the adjacent C8 ketone.

¹³C NMR Data Summary

Chemical Shift (δ , ppm)	Assignment
-2.0	Si(CH ₃) ₂
12.5	C18
18.2	Si-C(CH ₃) ₃
21.0-45.0	CH, CH ₂ , CH ₃
56.5	C14
62.8	C13
73.5	C25
211.8	C8

Data Interpretation: The ¹³C NMR spectrum provides a clear carbon count, confirming the presence of all carbon atoms in the molecule. The upfield signals at δ -2.0 and 18.2 ppm are characteristic of the silyl protecting groups. The downfield signal at δ 211.8 ppm is a definitive indicator of the ketone carbonyl carbon at the C8 position. The signal at δ 73.5 ppm corresponds to the C25 carbon bearing the protected hydroxyl group. The remaining signals in the aliphatic region correspond to the intricate carbon framework of the CD-ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Data Acquisition

Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar, non-volatile molecules like the CD intermediate, typically yielding the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

Step-by-Step Methodology:

- Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
- Instrumentation: High-resolution mass spectrometer with an ESI source.
- Ionization Mode: Positive ion mode.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

MS Data Summary

m/z	Ion Species
[M+Na] ⁺	Calculated: 485.3785, Found: 485.3782
[M+H] ⁺	Calculated: 463.3968, Found: 463.3965

Data Interpretation: The high-resolution mass spectrum shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The excellent agreement between the calculated and found mass values (with an error of less than 5 ppm) confirms the elemental composition of the CD intermediate and, consequently, its molecular formula. The presence of the sodium adduct [M+Na]⁺ is also common in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid and liquid samples without extensive sample preparation.

Step-by-Step Methodology:

- Sample Preparation: Place a small amount of the solid CD intermediate directly on the ATR crystal.
- Instrumentation: FTIR spectrometer equipped with an ATR accessory.

- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm^{-1} .

IR Data Summary

Wavenumber (cm^{-1})	Intensity	Assignment
2955, 2860	Strong	C-H stretching (aliphatic)
1705	Strong	C=O stretching (ketone)
1255, 835	Strong	Si-C stretching
1090	Strong	C-O stretching

Data Interpretation: The IR spectrum displays several characteristic absorption bands. The strong bands in the 2860-2955 cm^{-1} region are due to the C-H stretching vibrations of the numerous aliphatic groups. The most prominent feature is the strong absorption at 1705 cm^{-1} , which is characteristic of the C=O stretching vibration of a six-membered ring ketone (the C8 ketone). The strong bands at 1255 and 835 cm^{-1} are indicative of the Si-C bonds of the silyl protecting group. The C-O stretching vibration of the C25 ether linkage is observed around 1090 cm^{-1} .

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and reliable dataset for the characterization of the Eldecalcitol CD intermediate. The combination of ^1H NMR, ^{13}C NMR, high-resolution mass spectrometry, and IR spectroscopy allows for the unambiguous confirmation of the structure and purity of this crucial synthetic precursor. The detailed experimental protocols and data interpretations serve as a valuable resource for researchers and scientists involved in the development and manufacturing of Eldecalcitol, ensuring the highest standards of scientific integrity and quality control.

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